

## Application Notes and Protocols for Oral Dosing and Pharmacokinetic Studies of AZD2389

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the oral dosing and pharmacokinetic (PK) profile of **AZD2389**, a potent and orally active inhibitor of Fibroblast Activation Protein (FAP). The information is compiled from publicly available preclinical and clinical trial data. The protocols are intended to serve as a guide for researchers designing similar studies.

### **Introduction to AZD2389**

**AZD2389** is an investigational small molecule being developed by AstraZeneca for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) and liver fibrosis.[1] Its mechanism of action is the inhibition of FAP, a serine protease that is overexpressed in areas of active tissue remodeling, such as in fibrotic livers.[1][2] By inhibiting FAP, **AZD2389** aims to modulate the fibrotic process.[3]

### **Preclinical Pharmacokinetics**

A 29-week study in cynomolgus monkeys with diet-induced MASH demonstrated that orally administered **AZD2389** was well-tolerated and showed a positive effect on liver histology.[1] In this study, compound exposure was monitored, though specific pharmacokinetic parameters from this preclinical model are not publicly available.[1]

### **Clinical Pharmacokinetics**



**AZD2389** has undergone Phase 1 and is currently in Phase 2 clinical development.[4] The primary goals of the initial clinical studies were to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses.[5]

## Phase 1 Single and Multiple Ascending Dose (SAD/MAD) Study

A Phase 1, randomized, single-blind, placebo-controlled study (NCT06138795) was conducted in healthy participants to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **AZD2389**.[5] The study, which included both single and multiple ascending doses, was completed in August 2025.[4] While the full results have not yet been published in a peer-reviewed journal, a presentation of the findings was made in May 2025.[6]

Summary of Available Clinical Pharmacokinetic Data

Quantitative pharmacokinetic data from the Phase 1 SAD/MAD study (NCT06138795) is not yet publicly available in detail. The table below summarizes the types of pharmacokinetic parameters that were assessed in this and other clinical trials of **AZD2389**.



| Parameter | Description                                                                                          | Study Population                                      |
|-----------|------------------------------------------------------------------------------------------------------|-------------------------------------------------------|
| Cmax      | Maximum observed plasma concentration                                                                | Healthy Volunteers, Patients with Liver Impairment    |
| Tmax      | Time to reach maximum plasma concentration                                                           | Healthy Volunteers, Patients with Liver Impairment    |
| AUCinf    | Area under the plasma concentration-time curve from time zero to infinity                            | Healthy Volunteers, Patients with Liver Impairment    |
| AUClast   | Area under the plasma concentration-time curve from time zero to the last quantifiable concentration | Healthy Volunteers, Patients<br>with Liver Impairment |
| t1/2      | Elimination half-life                                                                                | Not explicitly mentioned in public records            |
| CL/F      | Apparent total body clearance                                                                        | Not explicitly mentioned in public records            |
| Vz/F      | Apparent volume of distribution                                                                      | Not explicitly mentioned in public records            |

This table is based on the reported outcome measures in clinical trial registrations and does not contain quantitative data.

## **Experimental Protocols**

The following are generalized protocols for conducting oral dosing and pharmacokinetic studies of a compound like **AZD2389**, based on the design of the publicly disclosed clinical trials.

## Protocol 1: Single Ascending Dose (SAD) Study in Healthy Volunteers

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending oral doses of **AZD2389** in healthy adult participants.



#### Study Design:

- Randomized, single-blind, placebo-controlled.
- · Sequential dose-escalation cohorts.
- Participants receive a single oral dose of AZD2389 or placebo.

#### Procedure:

- Screening: Potential participants undergo a comprehensive medical screening, including physical examination, vital signs, ECG, and clinical laboratory tests.
- Dosing: On the morning of dosing, after an overnight fast, participants receive a single oral dose of AZD2389 or a matching placebo with a standardized volume of water.
- Pharmacokinetic Sampling: Blood samples are collected at pre-specified time points before and after dosing. A typical sampling schedule might be: pre-dose (0 h), and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
- Bioanalysis: Plasma is separated from the blood samples and stored frozen until analysis.
   The concentration of AZD2389 in the plasma samples is determined using a validated bioanalytical method (e.g., LC-MS/MS).
- Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis.

## Protocol 2: Multiple Ascending Dose (MAD) Study in Healthy Volunteers

Objective: To assess the safety, tolerability, and pharmacokinetics of multiple ascending oral doses of **AZD2389** and to evaluate its accumulation upon repeat dosing.

### Study Design:

- Randomized, single-blind, placebo-controlled.
- Sequential dose-escalation cohorts.



 Participants receive once-daily oral doses of AZD2389 or placebo for a specified duration (e.g., 7 to 14 days).

#### Procedure:

- Screening and Admission: Similar to the SAD study.
- Dosing: Participants receive a daily oral dose of AZD2389 or placebo at the same time each day for the duration of the treatment period.
- · Pharmacokinetic Sampling:
  - First Dose PK: Intensive blood sampling is performed after the first dose (Day 1) as in the SAD study.
  - Steady-State PK: Intensive blood sampling is performed after the last dose to characterize the steady-state pharmacokinetic profile.
  - Trough Sampling: Blood samples may be collected before dosing on selected days to determine trough concentrations.
- Bioanalysis and Data Analysis: Similar to the SAD study, with additional analysis to assess drug accumulation.

# Visualizations FAP Signaling Pathway in Liver Fibrosis





Click to download full resolution via product page

Caption: Mechanism of action of AZD2389 in inhibiting FAP-mediated fibrosis.

### **General Pharmacokinetic Study Workflow**





Click to download full resolution via product page

Caption: A generalized workflow for a clinical pharmacokinetic study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AZD2389, a first in class candidate drug for the treatment of metabolic dysfunctionassociated steatohepatitis - American Chemical Society [acs.digitellinc.com]
- 2. Fibroblast activation protein in liver fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD2389 / AstraZeneca [delta.larvol.com]
- 4. AZD 2389 AdisInsight [adisinsight.springer.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Oral Dosing and Pharmacokinetic Studies of AZD2389]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606120#oral-dosing-and-pharmacokinetic-studies-of-azd2389]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com